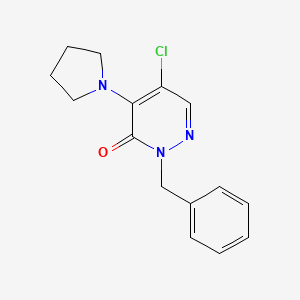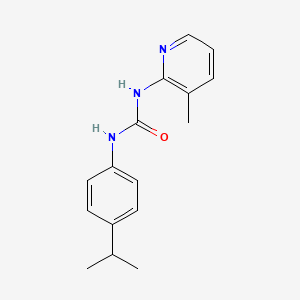
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as IMMU-132, is a novel antibody-drug conjugate that is currently being studied for its potential in cancer treatment. IMMU-132 is a complex molecule composed of an antibody that specifically targets the Trop-2 receptor, which is overexpressed in many types of cancer cells, and a potent chemotherapy drug, SN-38.
作用機序
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea targets the Trop-2 receptor, which is overexpressed in many types of cancer cells, including breast, lung, and ovarian cancer. The antibody binds to the receptor, allowing the drug to be delivered specifically to cancer cells. Once inside the cell, SN-38 is released from the antibody and inhibits DNA synthesis, leading to cell death.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a favorable safety profile in clinical trials, with manageable side effects. The most common side effects reported include fatigue, nausea, and diarrhea. However, N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been associated with more serious adverse events, such as neutropenia and thrombocytopenia. These side effects are typically managed with dose reductions or supportive care.
実験室実験の利点と制限
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its high specificity for cancer cells and improved efficacy compared to traditional chemotherapy drugs. However, the complex synthesis process and high cost of the antibody-drug conjugate may limit its use in some research settings.
将来の方向性
There are several potential future directions for N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea research. One area of focus is the optimization of the synthesis process to improve the yield and purity of the final product. Another area of interest is the development of combination therapies that incorporate N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea with other cancer treatments. Finally, there is a need for further clinical trials to evaluate the efficacy and safety of N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea in various types of cancer and patient populations.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea is a novel antibody-drug conjugate that has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. The antibody-drug conjugate has high specificity for cancer cells and improved efficacy compared to traditional chemotherapy drugs. Although there are limitations to its use in some research settings, the potential future directions for N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea research suggest that it may have a significant impact on cancer treatment in the future.
合成法
The synthesis of N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea involves conjugating the monoclonal antibody, hRS7, to SN-38 via a linker molecule. The linker molecule used is a maleimide-based linker that reacts with cysteine residues on the antibody. The resulting conjugate is purified through size-exclusion chromatography to obtain the final product. The synthesis process is complex and requires careful optimization to ensure the purity and stability of the final product.
科学的研究の応用
N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, lung, and ovarian cancer. The antibody-drug conjugate has demonstrated high specificity for cancer cells, leading to a lower risk of toxicity to healthy cells. In addition, N-(4-isopropylphenyl)-N'-(3-methyl-2-pyridinyl)urea has shown improved efficacy compared to traditional chemotherapy drugs, with higher response rates and longer progression-free survival in patients.
特性
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11(2)13-6-8-14(9-7-13)18-16(20)19-15-12(3)5-4-10-17-15/h4-11H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNYOAKVTGHBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B5310134.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)
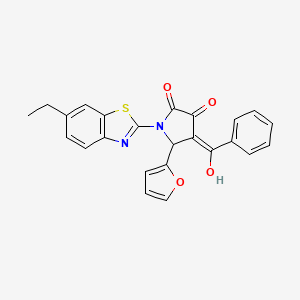
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B5310169.png)
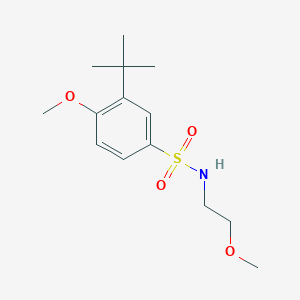
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenyl)acetamide](/img/structure/B5310189.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5310192.png)
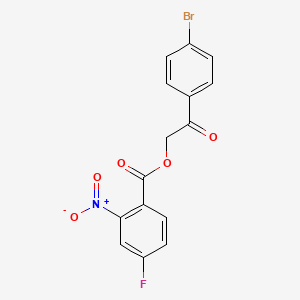
![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)
![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)
